1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrazinones, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has indicated its potential as a therapeutic agent due to its bioactive properties, including antimicrobial and anti-inflammatory effects.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
Methiopropamine: Structurally related to methamphetamine, this compound has stimulant properties and is used in research for its effects on the central nervous system.
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in organic synthesis. The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
1-methyl-3-(propan-2-ylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)10-7-8(12)11(3)5-4-9-7/h4-6H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQFZBNROKFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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